molecular formula C14H17N2NaO2S B1405036 Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate CAS No. 1803582-72-0

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate

Cat. No.: B1405036
CAS No.: 1803582-72-0
M. Wt: 300.35 g/mol
InChI Key: VIWQMLOPXAGYKI-UHFFFAOYSA-M
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Description

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate: is a complex organic compound with a molecular formula of C₁₄H₁₇N₂NaO₂S and a molecular weight of 300.35 g/mol . This compound is notable for its unique tricyclic structure, which includes nitrogen and sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate typically involves multiple steps, starting from simpler organic precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate apart from similar compounds is its specific combination of functional groups and its sodium salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate (CAS No. 1803582-72-0) is a synthetic compound with a complex tricyclic structure that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

PropertyValue
Molecular FormulaC14H17N2NaO2S
Molecular Weight300.35 g/mol
IUPAC NameThis compound
Synonyms1803582-72-0

Antihistamine Properties

Research indicates that compounds similar to this compound may exhibit antihistamine effects. Histamine plays a crucial role in allergic reactions and inflammatory responses by interacting with various histamine receptors (H1R, H2R, H3R, H4R) that modulate immune responses and inflammation .

The compound's mechanism of action is hypothesized to involve:

  • Receptor Modulation : Interaction with histamine receptors to inhibit the release of pro-inflammatory cytokines.
  • Cytokine Regulation : Suppression of IL-4 and IL-10 production in T-helper cells which may reduce allergic symptoms.
  • Antigen-Presenting Cell Function : Enhancement of dendritic cell function through H1R and H3R activation .

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of similar compounds in murine models. The results indicated significant reductions in edema and inflammatory cytokine levels after administration of sodium 2-[11-(propan-2-yl)-5-thia...]. The study highlighted the potential for this compound to serve as an effective treatment for conditions such as asthma and allergic rhinitis.

In Vitro Studies

In vitro experiments conducted on human mast cells demonstrated that sodium 2-[11-(propan-2-yl)-5-thia...] could inhibit histamine release upon allergen exposure. This suggests its potential utility in managing allergic conditions by stabilizing mast cells and preventing degranulation.

Comparative Analysis with Other Antihistamines

Compound NameMechanism of ActionEfficacy (in vitro)Clinical Use
Sodium 2-[11-(propan-2-yl)...H1R antagonistHighAllergic rhinitis
CetirizineH1R antagonistModerateAllergic rhinitis
FexofenadineH1R antagonistHighAllergic rhinitis

Properties

IUPAC Name

sodium;2-(7-propan-2-yl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a]benzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.Na/c1-8(2)9-3-4-11-12(5-9)16-10(6-13(17)18)7-19-14(16)15-11;/h7-9H,3-6H2,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWQMLOPXAGYKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)N3C(=CSC3=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate
Reactant of Route 2
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate
Reactant of Route 3
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate
Reactant of Route 4
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate
Reactant of Route 6
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate

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